7-Ethoxy-4-hydroxy-2-oxo-2H-1-benzopyran-3-carbonitrile
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Overview
Description
2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. The reaction is carried out in the presence of a base such as ammonium acetate. The process involves the formation of an intermediate, which undergoes cyclization to form the desired benzopyran derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-3-carbonitrile, 2-oxo-: Another benzopyran derivative with similar structural features.
2-Amino-4H-chromene-3-carbonitriles: Compounds with a similar core structure but different functional groups.
Uniqueness
2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
58138-66-2 |
---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
7-ethoxy-4-hydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO4/c1-2-16-7-3-4-8-10(5-7)17-12(15)9(6-13)11(8)14/h3-5,14H,2H2,1H3 |
InChI Key |
UYZSGSYGYXAAMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)O |
Origin of Product |
United States |
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